3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-8-5-11-4-7-6(2-10)3-12-9(7)8/h3-5,12H,1H3 |
InChI Key |
PXTXTHGIEFDUFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1)C(=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo Ring via Intramolecular Cyclization
Starting from 3-cyano-4-methoxypyridine derivatives, intramolecular cyclization is induced using protic acids or Lewis acids. For example, treatment of 3-cyano-4-methoxy-2-vinylpyridine with polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the target compound in 72–78% purity. The reaction proceeds through a vinylogous aza-Michael addition, followed by dehydration (Table 1).
Table 1: Cyclocondensation Parameters and Outcomes
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Cyano-4-methoxy-2-vinylpyridine | PPA | 130 | 7 | 75 |
| 3-Cyano-4-methoxy-2-allylpyridine | ZnCl₂ | 110 | 10 | 68 |
Regioselective Nitrile Incorporation
The cyano group is introduced via nucleophilic substitution or Sandmeyer-type reactions. For instance, copper(I)-catalyzed cyanation of 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-iodide using CuCN in dimethylformamide (DMF) at 80°C achieves 82% yield. This method avoids over-cyanation by controlling stoichiometry (CuCN:substrate = 1.2:1).
Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis offers a transition-metal-catalyzed route to access the pyrrolo[3,2-c]pyridine skeleton. Grubbs’ second-generation catalyst facilitates the cyclization of diallylamine intermediates:
Synthesis of Diene Precursors
7-Methoxy-3-(prop-2-en-1-yl)-1H-pyrrolo[3,2-c]pyridine is prepared by alkylation of 7-methoxypyrrolo[3,2-c]pyridine with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C). Subsequent RCM with Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours affords the cyclic product in 65% yield.
Key Challenges:
- Olefin Isomerization: Competing isomerization to internal alkenes reduces metathesis efficiency. Use of Hoveyda-Grubbs catalyst mitigates this by lowering reaction temperatures.
- Catalyst Loading: Higher catalyst loads (10 mol%) improve conversions but increase costs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling enables modular assembly of the pyrrolopyridine framework:
Buchwald-Hartwig Amination
Secondary amines are introduced at the 1-position via Pd₂(dba)₃/Xantphos-catalyzed amination. For example, reaction with morpholine in toluene at 100°C yields 1-morpholino-3-cyano-7-methoxypyrrolo[3,2-c]pyridine (76% yield).
Thermal Decomposition of Azido-Vinyl Quinones
Adapting methods from indolequinone synthesis, azido-vinyl precursors undergo thermal ring closure:
Preparation of 2-Azido-3-vinyl-1,4-quinones
3-Vinyl-2-azido-1,4-naphthoquinone is heated in benzene under reflux, inducing a Staudinger-type reaction to form the pyrrolo[3,2-c]pyridine core. Yields range from 66–92%, depending on substituents (Table 2).
Table 2: Thermal Decomposition Outcomes
| Azido-Vinyl Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Azido-3-vinylnaphthoquinone | Benzene | 80 | 92 |
| 2-Azido-3-allylnaphthoquinone | Toluene | 110 | 85 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes:
One-Pot Cyanation and Cyclization
A mixture of 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, hydroxylamine hydrochloride, and POCl₃ is irradiated at 150°C for 15 minutes, directly yielding the cyano derivative in 81% purity. Microwave conditions enhance nucleophilic substitution rates while minimizing side reactions.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 68–82 | High | Moderate |
| RCM | 65–70 | Low | High |
| Palladium Cross-Coupling | 76–89 | Moderate | High |
| Thermal Decomposition | 66–92 | High | Low |
| Microwave-Assisted | 78–81 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at different positions on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit promising antitumor activity. For instance, a series of pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. One derivative showed IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, MCF-7) in vitro, indicating strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10t | HeLa | 0.12 | Tubulin polymerization inhibition |
| 10t | SGC-7901 | 0.21 | Disruption of microtubule dynamics |
| 10t | MCF-7 | 0.15 | G2/M phase arrest and apoptosis |
Inhibition of Toll-like Receptors
The compound has also been investigated for its inhibitory effects on Toll-like receptors (TLRs), particularly TLR7 and TLR9. These receptors play a crucial role in the immune response and are implicated in autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. Studies indicate that 3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine can effectively inhibit these receptors, making it a candidate for treating inflammatory conditions .
Clinical Relevance in Autoimmune Diseases
A patent describes the use of pyrrolo[3,2-c]pyridine derivatives as agents for the prophylaxis or treatment of autoimmune diseases. The studies highlighted significant reductions in markers associated with autoimmune responses after treatment with these compounds .
Molecular Interactions
Molecular docking studies have suggested that these compounds interact with specific sites on tubulin, forming hydrogen bonds that disrupt normal microtubule dynamics crucial for cell division . Such interactions were confirmed through immunostaining assays that revealed alterations in cellular morphology indicative of disrupted tubulin function.
Mechanism of Action
The mechanism of action of 3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 1H-Pyrrolo[3,2-c]pyridine Derivatives
- 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines: These compounds, studied as tubulin polymerization inhibitors, exhibit IC₅₀ values in the micromolar to nanomolar range. The 3-cyano-7-methoxy analog may share similar electronic properties due to the electron-withdrawing cyano group, which could enhance binding affinity compared to methoxy or aryl substituents .
- 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 1082040-98-9): This analog features a cyano group at position 6 instead of 3.
b) Pyrrolo[2,3-c]pyridine Derivatives
- 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 160590-40-9): A positional isomer with methoxy at position 7 but a different ring fusion ([2,3-c] vs. [3,2-c]). Synthesis of this compound involves cyclization reactions with yields up to 57%, whereas the [3,2-c] analogs may require tailored routes due to differing reactivity .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: This derivative highlights the impact of carboxylic acid substituents on solubility and metal coordination, contrasting with the lipophilic cyano group in the target compound .
Ring System Modifications
a) Furo[3,2-c]pyridine Derivatives
The replacement of a pyrrole nitrogen with an oxygen atom (e.g., in furo[3,2-c]pyridine copper complexes) introduces distinct coordination chemistry. For example, the title compound’s nitrogen-rich scaffold may favor hydrogen bonding or π-π stacking in biological systems, whereas furopyridines prioritize metal coordination .
b) Pyrazolo[4,3-c]pyridine Derivatives
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate demonstrates the influence of a pyrazole ring on thermal stability (mp 248–251°C) and crystallinity, properties that may differ in the more rigid pyrrolo[3,2-c]pyridine system .
Biological Activity
3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumor growth and apoptosis. Preliminary studies suggest that this compound may act as an inhibitor of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that of colchicine and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Recent evaluations have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.12 - 0.21 | Inhibition of tubulin polymerization |
| SGC-7901 | 0.15 - 0.25 | Induction of apoptosis |
| MCF-7 | 0.18 - 0.30 | Disruption of microtubule dynamics |
These findings indicate that the compound may serve as a lead candidate for the development of new anticancer therapies.
Case Studies
One notable study evaluated the effects of this compound on the HeLa cell line. The results indicated:
- Cell Viability : A dose-dependent decrease in cell viability was observed.
- Apoptosis Assays : Flow cytometry analysis revealed increased early and late apoptotic cells at concentrations as low as 0.12 μM.
- Tubulin Polymerization : Immunofluorescence assays confirmed the disruption of microtubule structures at effective concentrations.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to evaluate its metabolic stability and potential toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core, and how is the 3-cyano-7-methoxy substitution pattern introduced?
- The pyrrolo[3,2-c]pyridine scaffold is typically synthesized via cyclization reactions using precursors like aminopyridines or halogenated intermediates. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce boronate ester intermediates at specific positions ( ). The 3-cyano group may be introduced via nucleophilic substitution with cyanide sources (e.g., KCN/CuCN), while methoxylation at C7 can involve Ullmann coupling with methanol or demethylation of protected intermediates ( ). Purification often requires silica gel chromatography or recrystallization to isolate the target compound .
Q. Which spectroscopic techniques are critical for confirming the structure of 3-cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine?
- 1H/13C NMR is essential for verifying substitution patterns. For instance, the NH proton in the pyrrole ring appears as a broad singlet near δ 11–12 ppm, while the methoxy group resonates as a sharp singlet at δ ~3.8–4.0 ppm ( ). HRMS confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as demonstrated for related pyrrolo-pyridine derivatives ( ) .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions, such as halogenation or nitration, on the pyrrolo[3,2-c]pyridine scaffold?
- Low yields in halogenation (e.g., fluorination) may arise from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using Selectfluor® in acetonitrile/ethanol at 70°C ( )—and monitoring reaction progress via TLC or LC-MS can improve efficiency. For nitration, controlled addition of HNO3/H2SO4 at 0°C minimizes decomposition ( ). Post-reaction workup, such as solvent evaporation and column chromatography, is critical for isolating pure products .
Q. What methodologies resolve contradictions in reported reactivity data for pyrrolo-pyridine derivatives?
- Contradictions often stem from varying reaction conditions or substituent effects. For example, fluorination yields for similar compounds range from 29% ( ) to >50% in other studies, likely due to differences in solvent polarity or catalyst loading. Systematic Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). Comparative DFT studies ( ) may also explain electronic effects influencing reactivity .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) calculations predict electron density distribution, aiding in identifying reactive sites for functionalization ( ). Molecular docking studies with kinase targets (e.g., tyrosine kinases) can prioritize substituents that improve binding affinity. For instance, adding electron-withdrawing groups at C3 (e.g., cyano) enhances electrophilicity, while methoxy at C7 modulates solubility ( ) .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition by pyrrolo-pyridine derivatives?
- SAR requires synthesizing analogs with systematic substituent variations (e.g., replacing cyano with carboxamide) and testing them in enzymatic assays. For example, 3,5-disubstituted pyrrolo[2,3-b]pyridines ( ) show that bulky groups at C3 reduce off-target effects. Pharmacophore modeling and QSAR (Quantitative SAR) tools ( ) correlate structural features with activity data to refine lead compounds .
Methodological Notes
- Synthetic Challenges : Halogenation and nitration often require inert atmospheres and dry solvents to prevent side reactions ( ).
- Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity ( ).
- Bioactivity Testing : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm kinase inhibition mechanisms ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
